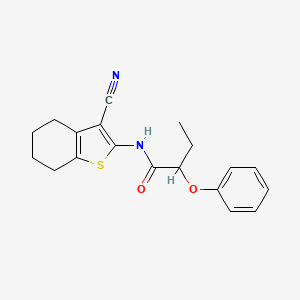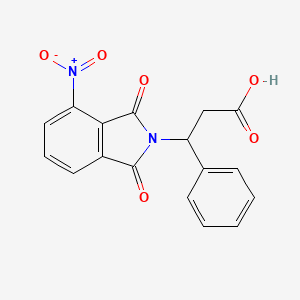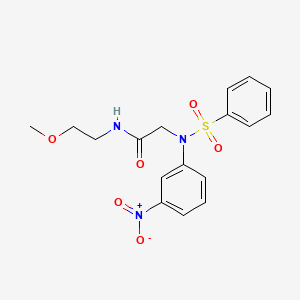
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide blocks this signaling cascade, resulting in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has also been shown to have anti-inflammatory effects. BTK is involved in the signaling pathways of various immune cells, including macrophages and dendritic cells. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide can therefore lead to decreased production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has several advantages as a research tool. It is a highly specific inhibitor of BTK, with minimal off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in preclinical models. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are still being evaluated.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide. One area of interest is the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in combination with other targeted therapies, such as venetoclax or ibrutinib, to improve treatment outcomes in B-cell malignancies. Another area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide analogs with improved pharmacokinetic properties and efficacy. Finally, the anti-inflammatory effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide could also be explored in other disease contexts, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide involves the reaction of 2-phenoxybutan-1-amine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with 4-tert-butyl-2,6-dimethylphenol to yield N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in high yield and purity.
Applications De Recherche Scientifique
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-16(23-13-8-4-3-5-9-13)18(22)21-19-15(12-20)14-10-6-7-11-17(14)24-19/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMKJXIUOQGUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-(4-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5168077.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)